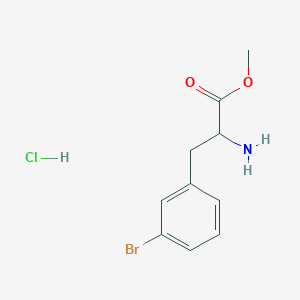

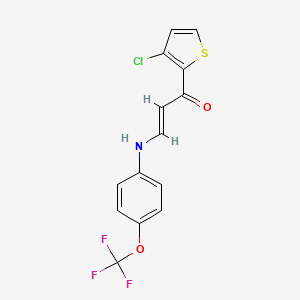

![molecular formula C18H16N2O2S2 B2825075 3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-25-6](/img/structure/B2825075.png)

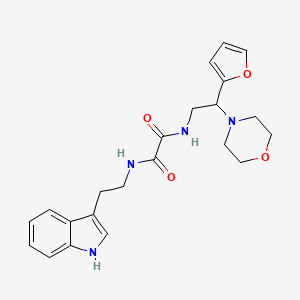

3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the molecular formula C18H16N2O2S2. It has an average mass of 356.462 Da and a mono-isotopic mass of 356.065308 Da .

Synthesis Analysis

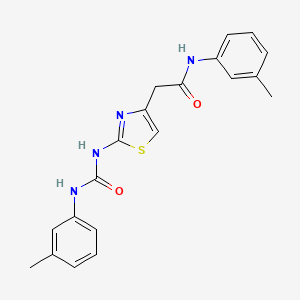

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis

The compound is likely to participate in reactions typical of its functional groups. The sulfanyl group (-SH) can undergo oxidation and substitution reactions, while the methoxy group (-OCH3) can participate in ether cleavage reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .Applications De Recherche Scientifique

Synthesis Techniques

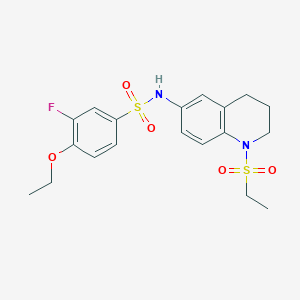

The synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives involves intramolecular electrophilic cyclization. This process includes reacting 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with halogens and chalcogen tetrahalides to yield a variety of thiazoloquinazolinium halides and related compounds. This method demonstrates the compound's versatile reactivity and potential for generating a wide array of structurally diverse derivatives, which could have varying biological activities or applications (N. Kut, M. Onysko, V. Lendel, 2020).

Biological Activities and Applications

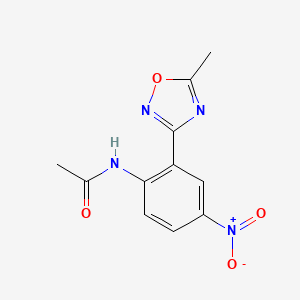

Analgesic Activity : Research has shown that derivatives of the 3-methoxyphenyl quinazolinone series possess significant analgesic activities. For example, certain synthesized compounds have been tested for in vitro analgesic activity using acetic acid-induced writhing in mice and exhibited considerable analgesic effects. This suggests their potential utility as analgesic agents in medical applications (Osarumwense Peter Osarodion, 2023).

Anti-inflammatory and Anticancer Properties : Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic behaviors. Some compounds showed promising anti-inflammatory and analgesic activities, with moderate potency compared to standard drugs like diclofenac sodium. Additionally, these compounds demonstrated only mild ulcerogenic potential, indicating safer profiles for long-term use. Their synthesis and pharmacological evaluation highlight their potential as therapeutic agents in treating inflammation and possibly cancer (V. Alagarsamy, M. Gopinath, P. Parthiban, B. Subba Rao, K. Murali, V. Raja Solomon, 2011).

Antitumor Effects : Another study focused on the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, revealing moderate therapeutic effects against grafted mouse tumors. This underscores the compound's potential application in developing new anticancer therapies (A. Markosyan, Kh. S. Akalyan, F. Arsenyan, R. S. Sukasyan, B. T. Garibdzhanyan, 2008).

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for activity against various biological targets, studying its mechanism of action, and optimizing its properties for potential therapeutic use .

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-22-13-5-4-6-14(9-13)23-10-12-11-24-18-19-16-8-3-2-7-15(16)17(21)20(12)18/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFAQRLXJQDBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825007.png)

![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2825012.png)